
Acide (6-chloro-2-fluoro-3-méthoxyphényl)boronique
Vue d'ensemble
Description
(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid, or 6-CFMBA, is an organoboron compound that has been used in a variety of scientific research applications. 6-CFMBA is a versatile compound that is used in the synthesis of other compounds, as well as in biochemical and physiological experiments.
Applications De Recherche Scientifique
Réaction de couplage croisé de Suzuki
L'« acide (6-chloro-2-fluoro-3-méthoxyphényl)boronique » est probablement utilisé dans la réaction de couplage croisé de Suzuki, une réaction de formation de liaison carbone-carbone catalysée par des métaux de transition largement appliquée. Cette réaction est connue pour ses conditions douces et sa tolérance aux groupes fonctionnels, ce qui la rend appropriée pour la synthèse de composés organiques complexes .
Applications de détection
Les acides boroniques, y compris les dérivés comme l'« this compound », sont utilisés dans les applications de détection en raison de leurs interactions avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure. Ils peuvent être utilisés pour développer des capteurs fluorescents pour détecter diverses substances biologiques .
Recherche sur les matériaux biologiques
Ce composé peut servir de réactif biochimique dans la recherche en sciences de la vie, potentiellement comme matériau biologique ou composé organique pour étudier les processus biologiques ou développer des produits pharmaceutiques .
Inhibiteurs de la kinase de point de contrôle Wee1
Le composé pourrait être impliqué dans la préparation d'inhibiteurs ciblant la kinase de point de contrôle Wee1, qui joue un rôle crucial dans la régulation du cycle cellulaire et est une cible pour la thérapie anticancéreuse .
Réactions de protodéboronation
Bien que non mentionné directement, les acides boroniques comme l'« this compound » pourraient être utilisés dans les réactions de protodéboronation, qui font partie des processus de synthèse organique pour éliminer les groupes bore des molécules .
Modulateurs des récepteurs GABAA
Il pourrait également être utilisé dans la préparation de modulateurs allostériques fonctionnellement sélectifs des récepteurs GABAA, qui sont importants dans la recherche en neurosciences et ont des implications pour le traitement des troubles neurologiques .
Mécanisme D'action
Target of Action
The primary target of the compound (6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The (6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid affects the SM coupling reaction pathway . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . These properties could potentially impact its bioavailability, although more research is needed to confirm this.
Result of Action
The result of the action of (6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of (6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid is influenced by environmental factors such as the reaction conditions. The SM coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . This means that the compound can perform effectively in a variety of environments. Furthermore, the compound is generally environmentally benign, which makes it a preferred choice for many organic synthesis processes .
Propriétés
IUPAC Name |
(6-chloro-2-fluoro-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKDGGIRBCXOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659410 | |
| Record name | (6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
867333-04-8 | |
| Record name | (6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



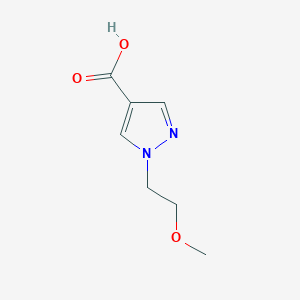

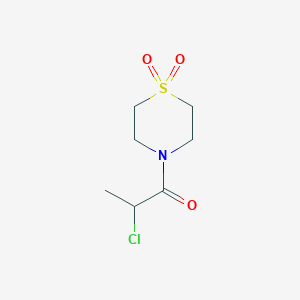
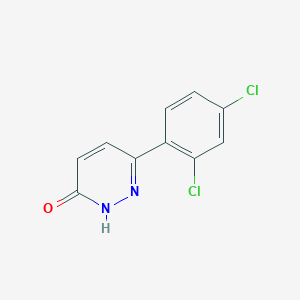
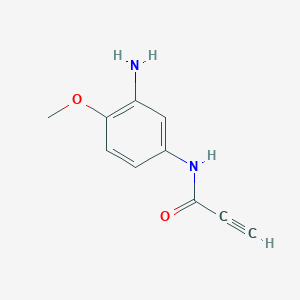
![N-[3-(methylamino)propyl]cyclobutanecarboxamide](/img/structure/B1418979.png)

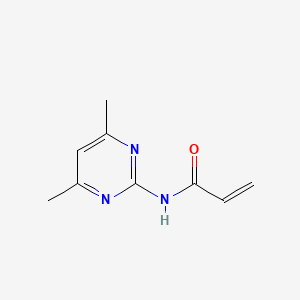

![N-[(4-Chloro-2-pyridinyl)carbonyl]alanine](/img/structure/B1418989.png)
![3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1418991.png)
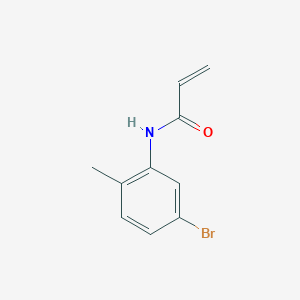
![4-[(2-Methylpiperidin-1-yl)methyl]pyridine](/img/structure/B1418995.png)
